
4-(9H-Fluoren-9-ylidene)-1,2,3,4-tetrahydrophenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(9H-Fluoren-9-ylidene)-1,2,3,4-tetrahydrophenanthrene is an organic compound that belongs to the class of fluorenes. These compounds are characterized by their unique structure, which consists of two benzene rings connected through a cyclopentane, cyclopentene, or cyclopenta-1,3-diene.
Méthodes De Préparation
The synthesis of 4-(9H-Fluoren-9-ylidene)-1,2,3,4-tetrahydrophenanthrene typically involves multiple stepsThis process involves the following steps :
Step 1: Synthesis of the starting material, which involves the reaction of fluorenone with a suitable reagent to form the fluorenylidene intermediate.
Step 2: Introduction of alkyl groups to the intermediate to form the desired compound.
Step 3: Crystallization and purification of the final product.
Industrial production methods may involve similar steps but on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
4-(9H-Fluoren-9-ylidene)-1,2,3,4-tetrahydrophenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
4-(9H-Fluoren-9-ylidene)-1,2,3,4-tetrahydrophenanthrene has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(9H-Fluoren-9-ylidene)-1,2,3,4-tetrahydrophenanthrene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, leading to changes in their activity. For example, it can act as a fluorescent probe, binding to specific proteins or nucleic acids and altering their fluorescence properties .
Comparaison Avec Des Composés Similaires
4-(9H-Fluoren-9-ylidene)-1,2,3,4-tetrahydrophenanthrene can be compared with other similar compounds, such as:
Bis(4-((9H-fluoren-9-ylidene)methyl)phenyl)thiophene: This compound also exhibits aggregation-induced emission and is used in similar applications.
Fluorenone azine derivatives: These compounds have similar photophysical properties and are used in bio-imaging and as fluorescent dyes.
The uniqueness of this compound lies in its specific structure, which imparts distinct photophysical properties and makes it suitable for a wide range of applications.
Propriétés
Numéro CAS |
143465-72-9 |
|---|---|
Formule moléculaire |
C27H20 |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
4-fluoren-9-ylidene-2,3-dihydro-1H-phenanthrene |
InChI |
InChI=1S/C27H20/c1-2-10-20-18(8-1)16-17-19-9-7-15-25(26(19)20)27-23-13-5-3-11-21(23)22-12-4-6-14-24(22)27/h1-6,8,10-14,16-17H,7,9,15H2 |
Clé InChI |
WGUWVOFSWYPWAU-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C(=C3C4=CC=CC=C4C5=CC=CC=C53)C1)C6=CC=CC=C6C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


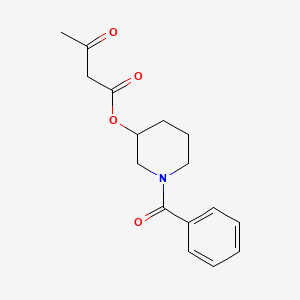
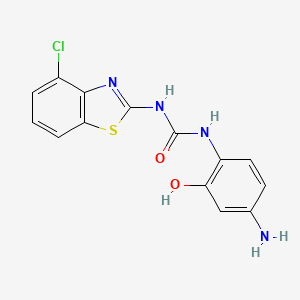

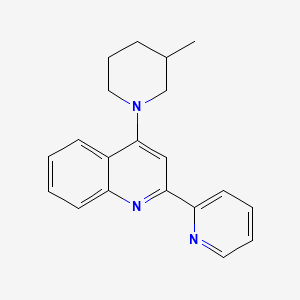
![1,2-Benzenedicarbonitrile, 3-[(2-ethylhexyl)oxy]-](/img/structure/B14274419.png)

![(6S)-2-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-thiol](/img/structure/B14274432.png)
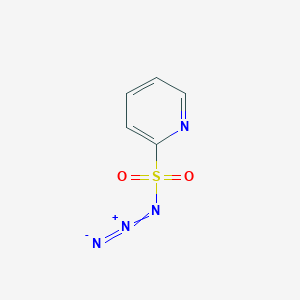


![5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-diol](/img/structure/B14274477.png)
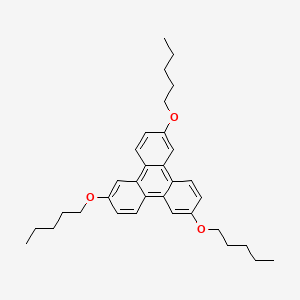
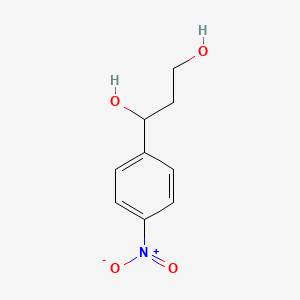
![Methyl 2-[(benzyloxy)methyl]prop-2-enoate](/img/structure/B14274488.png)
